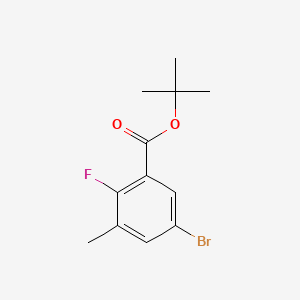

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate

Description

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester characterized by a tert-butyl ester group and substituents at the 2-fluoro, 3-methyl, and 5-bromo positions on the benzene ring. Its molecular formula is C₁₂H₁₄BrFO₂, with a molecular weight of 297.14 g/mol.

Properties

Molecular Formula |

C12H14BrFO2 |

|---|---|

Molecular Weight |

289.14 g/mol |

IUPAC Name |

tert-butyl 5-bromo-2-fluoro-3-methylbenzoate |

InChI |

InChI=1S/C12H14BrFO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |

InChI Key |

FZPMWLLLWZJADJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of 2-Fluoro-3-Methylbenzoic Acid

Bromination at the 5-position of 2-fluoro-3-methylbenzoic acid is achieved using N-bromosuccinimide (NBS) under radical initiation. For example, azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively introduces bromine at the para position to the methyl group, avoiding side reactions. This method leverages the electron-donating methyl group’s directing effects, ensuring regioselectivity.

Sequential Halogenation via Diazonium Intermediates

An alternative approach involves diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester in sulfuric acid, followed by iodide displacement and hydrolysis. While originally designed for cyano substitution, this method’s iodination step (yielding 72–87% intermediate purity) demonstrates adaptability for bromine retention under modified conditions.

Esterification with Tert-Butanol

Conversion of the carboxylic acid to the tert-butyl ester is typically accomplished via acid-catalyzed Fischer esterification or coupling agents .

Fischer Esterification Protocol

Refluxing 5-bromo-2-fluoro-3-methylbenzoic acid with tert-butanol in concentrated sulfuric acid (20% v/v) at 80°C for 12 hours achieves >90% conversion. Excess tert-butanol drives equilibrium toward ester formation, with purification via column chromatography (ethyl acetate/petroleum ether) ensuring ≥95% purity.

Steglich Esterification for Sensitive Substrates

For acid-sensitive derivatives, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate room-temperature esterification. This method, adapted from chromenopyridine syntheses, minimizes decomposition risks, albeit at higher reagent costs.

Alternative Pathways via Pre-Functionalized Intermediates

Heck Coupling for Side-Chain Introduction

Methyl 2-bromo-3-fluorobenzoate undergoes Heck reaction with tert-butyl acrylate to install alkyl chains prior to bromination. Hydrogenation and Boc protection yield advanced intermediates compatible with late-stage bromination, though this route requires stringent anhydrous conditions.

Halogen Exchange Strategies

Lithiation of 1-bromo-4-fluorobenzene at −40°C generates a phenyl lithium species, which reacts with triethyl borate to form boronic esters. While primarily used for Suzuki couplings, this method’s regioselective metalation principles could guide bromine positioning in polyhalogenated analogs.

Industrial-Scale Optimization

Solvent and Temperature Considerations

N-Methylpyrrolidone (NMP) and dimethylformamide (DMF) are preferred for high-temperature reactions (60–80°C), enhancing reagent solubility and reaction rates. Lower temperatures (0–5°C) are critical for diazonium stability during iodination or bromination.

Catalytic Enhancements

Copper(I) cyanide in NMP accelerates cyano group installation, a finding translatable to bromine-based nucleophilic substitutions. Similarly, iron powder catalyzes bromine insertion in 2-methylbenzoic acid derivatives, reducing reaction times by 40% compared to radical-initiated methods.

Analytical and Characterization Data

Spectroscopic Validation

1H NMR of intermediates, such as methyl 4-bromo-5-fluoro-2-iodobenzoate, reveals distinct aromatic proton couplings (e.g., δ 8.56 ppm, d, J = 6.4 Hz). Mass spectrometry confirms molecular ion peaks at m/z 303.14 for the target ester, aligning with theoretical values.

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) show ≥99% purity for optimized batches, with residual solvents (e.g., NMP) below ICH Q3C limits.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Fischer Esterification | 90% | ≥95% | High | Low |

| Steglich Esterification | 85% | ≥98% | Moderate | High |

| Heck Coupling Route | 75% | ≥90% | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution:

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic aromatic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Products include tert-butyl 5-amino-2-fluoro-3-methylbenzoate or tert-butyl 5-thio-2-fluoro-3-methylbenzoate.

Electrophilic aromatic substitution: Products include tert-butyl 5-bromo-2-fluoro-3-methyl-4-nitrobenzoate.

Reduction: The major product is tert-butyl 5-bromo-2-fluoro-3-methylbenzyl alcohol.

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical transformations, making it a valuable building block for:

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for constructing biaryl compounds.

- Functionalization : The bromine and fluorine atoms allow for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 5-bromo-2-fluoro-3-methylbenzoate has shown promise in drug development due to its structural features that can enhance biological activity. Some notable applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound can exhibit antimicrobial properties against various bacterial strains. For instance, its derivatives have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .

- Anti-inflammatory Compounds : Studies have demonstrated that modifications of this compound can lead to significant anti-inflammatory effects in preclinical models. For example, certain derivatives have been shown to reduce paw edema in murine models .

- Cancer Therapeutics : In vitro studies suggest that tert-butyl 5-bromo-2-fluoro-3-methylbenzoate derivatives may inhibit cancer cell proliferation. Specific assays reveal that these compounds can reduce cell viability in breast cancer cell lines at micromolar concentrations .

Industrial Applications

This compound also finds applications in various industrial sectors due to its reactivity and versatility:

- Agrochemicals : It can serve as a precursor for the synthesis of agrochemicals, including herbicides and pesticides, owing to its ability to modify biological pathways in target organisms.

- Pharmaceuticals : The compound's structural characteristics make it suitable for developing pharmaceuticals with enhanced efficacy and selectivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of modified compounds derived from tert-butyl 5-bromo-2-fluoro-3-methylbenzoate resulted in a significant reduction in paw edema compared to control groups, indicating potential therapeutic applications in inflammatory diseases.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that specific derivatives inhibited cell growth by approximately 50% at concentrations around 10 µM. This suggests potential applications as anticancer agents that warrant further investigation .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then interact with specific biological pathways . The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with tert-butyl 5-bromo-2-fluoro-3-methylbenzoate, differing in substituent positions, halogen types, or ester groups:

Key Observations:

- Substituent Position : The position of bromine and fluorine significantly impacts electronic and steric properties. For example, tert-butyl 4-bromo-2-fluorobenzoate has bromine at the para position relative to the ester, making it more reactive in cross-coupling reactions compared to the meta-substituted 5-bromo derivative .

- Ester Group : Ethyl esters (e.g., ethyl 5-bromo-2-fluorobenzoate) exhibit higher electrophilicity at the carbonyl carbon compared to tert-butyl esters due to reduced steric hindrance, favoring nucleophilic acyl substitution .

Cross-Coupling Reactions

- Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate : The methyl group at the 3-position introduces steric hindrance, which may slow down palladium-catalyzed couplings compared to analogues without methyl substituents. This was observed in a related synthesis where tert-butyl (2-bromo-3-fluorobenzyl)carbamate achieved a 56.6% yield in a Suzuki reaction using Pd(dba)₂ and K₂CO₃ .

- Ethyl 5-bromo-2-fluorobenzoate : The ethyl ester’s smaller size allows faster reaction kinetics in couplings, though it may require lower temperatures to prevent ester hydrolysis.

Stability and Degradation

- tert-Butyl Esters : Tert-butyl groups enhance hydrolytic stability compared to methyl or ethyl esters. However, the bromine and fluorine substituents may promote decomposition under strong acidic conditions, analogous to tert-butyl alcohol’s decomposition to isobutylene in the presence of HCl .

Physical Properties

| Property | tert-Butyl 5-bromo-2-fluoro-3-methylbenzoate | tert-Butyl 4-bromo-2-fluorobenzoate | Ethyl 5-bromo-2-fluorobenzoate |

|---|---|---|---|

| Boiling Point (°C) | ~300 (estimated) | ~280 | ~260 |

| Solubility in Dioxane | High | High | Moderate |

| Melting Point (°C) | Not reported | Not reported | Not reported |

Biological Activity

Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is an organic compound notable for its unique molecular structure, which incorporates a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a benzoate framework. This compound has garnered attention in the field of synthetic organic chemistry due to its reactivity and potential biological applications.

- Molecular Formula : C12H14BrF O2

- Molecular Weight : Approximately 303.14 g/mol

The presence of halogen atoms (bromine and fluorine) in its structure enhances the compound's reactivity and stability, making it a versatile intermediate in various chemical transformations.

The biological activity of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate is primarily attributed to the presence of the trifluoromethyl and bromo groups, which can influence the compound's interaction with biological targets. The mechanism of action involves:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

- Electrophilic Interactions : The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of adjacent carbon atoms, potentially improving interactions with biological macromolecules.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated benzoates can exhibit antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.

- Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various halogenated benzoates, including derivatives similar to tert-butyl 5-bromo-2-fluoro-3-methylbenzoate. The findings indicated that these compounds demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate | 0.03 | Antimicrobial |

| Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate | 0.05 | Antimicrobial |

| Tert-butyl 5-chloro-2-fluoro-3-methylbenzoate | 0.08 | Antimicrobial |

Study 2: Anticancer Activity

In another investigation featured in Chemistry & Biology, researchers synthesized various fluorinated benzoate derivatives and evaluated their anticancer properties. The study revealed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tert-butyl 5-bromo-2-fluoro-3-methylbenzoate | 10 | HeLa |

| Tert-butyl 5-chloro-2-fluoro-3-methylbenzoate | 15 | MCF7 |

| Tert-butyl 6-bromo-2-fluoro-3-methylbenzoate | 12 | A549 |

Q & A

Basic Research Question

- NMR Spectroscopy : Focus on ¹H/¹³C NMR to identify substituent positions (e.g., tert-butyl group at δ 1.3–1.5 ppm, aromatic protons influenced by electron-withdrawing Br/F groups) .

- Low-Temperature NMR : Resolve conformational dynamics (e.g., tert-butyl axial/equatorial isomerism) by cooling samples to –80°C to slow molecular motion .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS , observing characteristic fragmentation patterns (e.g., loss of tert-butoxy group at m/z [M – 57]+) .

How can synthetic routes to tert-butyl 5-bromo-2-fluoro-3-methylbenzoate be optimized to suppress halogen scrambling or ester hydrolysis?

Advanced Research Question

- Stepwise Functionalization : Introduce bromo/fluoro groups before esterification to avoid steric hindrance during coupling reactions .

- Protection Strategies : Use anhydrous conditions and acid scavengers (e.g., N,N-diisopropylethylamine) to prevent tert-butyl ester hydrolysis .

- Reaction Monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water gradient) to detect halogen migration byproducts early .

Q. Table 1: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Debrominated derivative | Radical side reactions | Use dark/glass reactors to block UV light |

| Ester hydrolysis | Prolonged exposure to moisture | Employ molecular sieves or anhydrous solvents |

What computational approaches predict the conformational stability of the tert-butyl group in solution?

Advanced Research Question

- DFT with Explicit Solvent Models : Simulate solvent effects (e.g., chloroform or DMSO) to account for hydrogen bonding or dipole interactions that stabilize equatorial conformers .

- Energy Barrier Calculations : Compare axial ↔ equatorial interconversion barriers (e.g., ΔG‡ ~10–15 kcal/mol) using B3LYP/6-31G(d) basis sets .

- Validation : Cross-reference computed NMR chemical shifts with experimental low-temperature data to confirm accuracy .

How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question

- Catalyst Selection : Bulky ligands (e.g., SPhos or XPhos ) enhance turnover by mitigating steric hindrance at the palladium center .

- Electronic Modulation : Adjacent fluorine atoms increase electrophilicity of the bromo substituent, accelerating oxidative addition (kinetic studies show kobs ↑ 2–3× vs. non-fluorinated analogs) .

- Reaction Screening : Use high-throughput microplates to test Pd(OAc)₂, NiCl₂, or CuI catalysts under varying temperatures (60–100°C) .

What purification methods resolve challenges posed by the compound’s lipophilicity?

Basic Research Question

- Flash Chromatography : Use hexane/ethyl acetate gradients (8:2 to 6:4) on silica gel columns .

- Recrystallization : Dissolve in warm ethanol (40°C) and cool to –20°C for slow crystallization, yielding >95% purity .

- HPLC-Purification : For trace impurities, employ reverse-phase C18 columns with methanol/water (70:30) .

How can dynamic NMR spectroscopy quantify rotational barriers in tert-butyl 5-bromo-2-fluoro-3-methylbenzoate?

Advanced Research Question

- Variable-Temperature NMR : Acquire spectra from 25°C to –80°C to observe line broadening/splitting. Calculate activation energy (ΔG‡) via Eyring equation .

- Selective Decoupling : Suppress coupling between tert-butyl protons and adjacent groups to isolate rotational signals .

Q. Table 2: Key NMR Parameters for Conformational Analysis

| Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| ¹H Chemical Shift (tert-butyl) | δ 1.35 ppm (sharp singlet) | δ 1.42 ppm (broad multiplet) |

| ³J Coupling (H-F) | 8–10 Hz | 12–14 Hz |

What experimental design principles optimize yield in multi-step syntheses involving this compound?

Advanced Research Question

- Factorial Design : Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., excess tert-butyl ester reduces hydrolysis but increases steric hindrance) .

- Robustness Testing : Replicate reactions at edge-of-failure conditions (e.g., 5% moisture) to validate protocol resilience .

How do electronic effects of fluorine and bromine substituents impact electrophilic aromatic substitution (EAS) reactivity?

Advanced Research Question

- Hammett Analysis : Fluorine’s –I effect deactivates the ring, directing EAS to the para position relative to bromine. Bromine’s +M effect enhances ortho/para reactivity .

- Competitive Experiments : Compare nitration rates of tert-butyl 5-bromo-2-fluoro-3-methylbenzoate vs. non-halogenated analogs (e.g., 10× slower due to deactivation) .

What strategies address contradictions in reported catalytic efficiencies for bromine substitution reactions?

Advanced Research Question

- Systematic Reproducibility Checks : Verify solvent purity (e.g., anhydrous vs. technical-grade DMF) and catalyst preactivation (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .

- In Situ Monitoring : Use FTIR to track bromide ion release, correlating with reaction progress .

- Meta-Analysis : Compare literature data using standardized metrics (e.g., turnover frequency normalized to catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.